

Spectroscopic Characterization of 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(N,N-Diethylaminocarbonyl)phenylboronic acid

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This technical guide provides a detailed overview of the spectroscopic data for **4-(N,N-Diethylaminocarbonyl)phenylboronic acid**. While experimentally obtained spectra for this specific compound are not readily available in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

- IUPAC Name: [4-(diethylcarbamoyl)phenyl]boronic acid[1]
- CAS Number: 389621-80-1[1][2][3][4]
- Molecular Formula: C₁₁H₁₆BNO₃[1][2][4][5]
- Molecular Weight: 221.06 g/mol [2][3][4][5]
- Appearance: White to light yellow crystalline solid[2]

- Melting Point: Approximately 138-145 °C[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-(N,N-Diethylaminocarbonyl)phenylboronic acid**. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.0	s (broad)	2H	B(OH) ₂
~7.8	d	2H	Ar-H (ortho to -B(OH) ₂)
~7.4	d	2H	Ar-H (ortho to -C(O)N(Et) ₂)
~3.4	q	4H	-N(CH ₂ CH ₃) ₂
~1.1	t	6H	-N(CH ₂ CH ₃) ₂

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~170	C=O (amide)
~138	Ar-C (para to -B(OH) ₂)
~134	Ar-C (ortho to -B(OH) ₂)
~130	Ar-C attached to B(OH) ₂
~127	Ar-C (ortho to -C(O)N(Et) ₂)
~42	-N(CH ₂ CH ₃) ₂
~14	-N(CH ₂ CH ₃) ₂

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad	O-H stretch (boronic acid, hydrogen-bonded)
~1630	Strong	C=O stretch (amide)
~1600, ~1480	Medium	C=C stretch (aromatic ring)
~1350	Strong	B-O stretch
~1100	Medium	C-N stretch
~850	Strong	C-H bend (para-disubstituted aromatic ring)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z Value	Ion Species	Notes
222.1	$[M+H]^+$	Predicted exact mass for $[C_{11}H_{17}BNO_3]^+$ is 222.1296.
244.1	$[M+Na]^+$	Predicted exact mass for $[C_{11}H_{16}BNO_3Na]^+$ is 244.1115.
203.1	$[M-H_2O+H]^+$	Loss of water from the boronic acid moiety.
148.1	$[M-C_4H_{10}N+H]^+$	Fragmentation involving the diethylamino group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
 - Reference the spectrum to the residual DMSO signal at 2.50 ppm.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans will be required compared to ^1H NMR (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the DMSO- d_6 signal at 39.52 ppm.

IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
 - Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

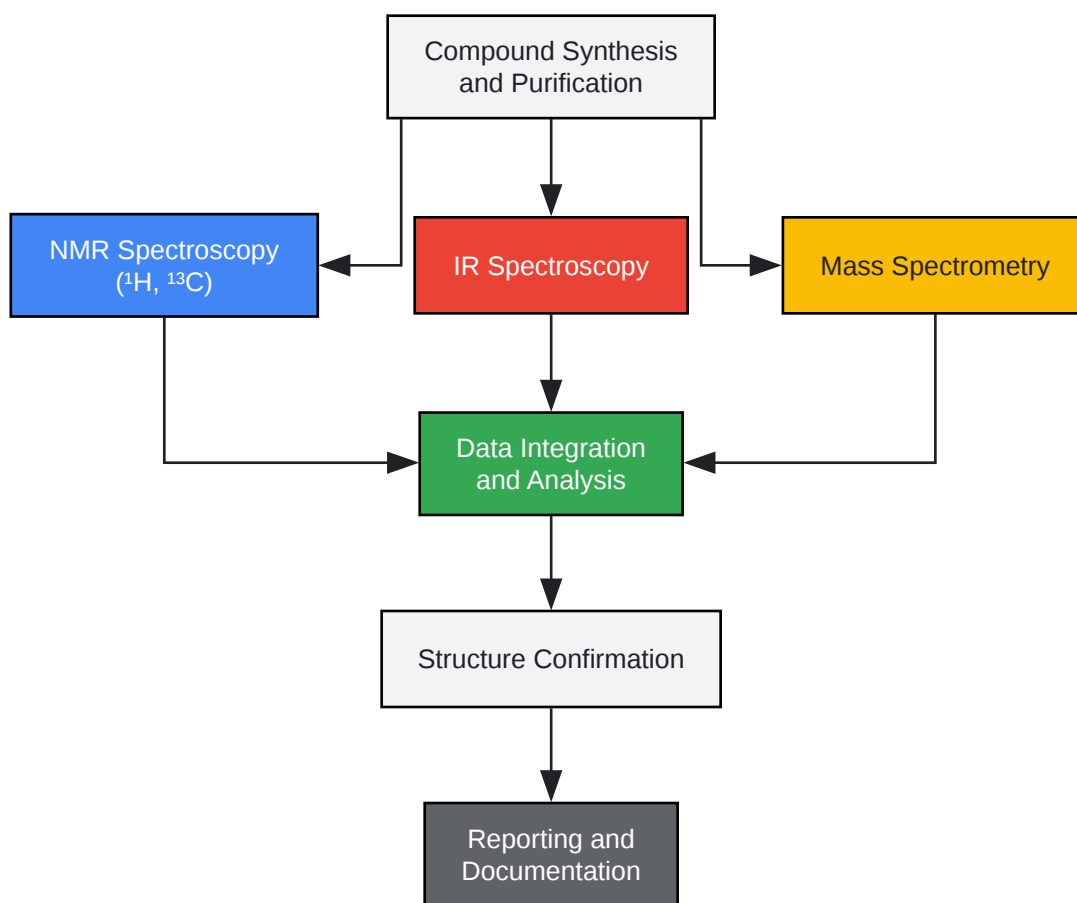
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode to observe protonated ($[\text{M}+\text{H}]^+$) and other adducted species.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Tandem MS (MS/MS) can be performed on the molecular ion to obtain fragmentation data for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-(N,N-Diethylaminocarbonyl)phenylboronic acid**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of **4-(N,N-Diethylaminocarbonyl)phenylboronic acid** and the methodologies to obtain them. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret experimental data.

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